molecular formula C11H10N2O3 B3210352 Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate CAS No. 106634-16-6

Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Cat. No.: B3210352
CAS No.: 106634-16-6
M. Wt: 218.21 g/mol
InChI Key: CHFPQBNEQFOPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (CAS 106634-16-6) is a high-purity chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . This ester belongs to the quinazolinone family, a class of nitrogen-containing heterocyclic compounds recognized as a privileged scaffold in medicinal and pesticide chemistry due to their diverse biological activities . As a versatile synthetic intermediate, it serves as a crucial building block for researchers designing and synthesizing novel bioactive molecules. Its primary research value lies in its role as a precursor for the development of novel antifungal agents. The quinazolinone core is a key structural component in commercial fungicides such as fluconazole, and recent research explores its hybridization with other pharmacophores, like pyrazole carboxamide, to create compounds with enhanced activity against pathogenic fungi such as Rhizoctonia solani , which causes significant crop yield loss . Furthermore, quinazolin-4-one derivatives are extensively investigated in pharmaceutical research for their potential as antimicrobial and antidiabetic agents. Some derivatives function as Glucokinase Activators (GKAs), offering a promising mechanism for managing blood sugar levels by increasing glucose uptake in the liver and enhancing insulin secretion . This product is strictly intended for laboratory research purposes and is not certified for human therapeutic, diagnostic, or veterinary use. Researchers can leverage this compound to explore structure-activity relationships and develop new candidates in agrochemical and pharmaceutical discovery programs. For specific pricing, availability, and shipping information from global stocks, please inquire directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-oxoquinazolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10(14)6-13-7-12-11(15)8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFPQBNEQFOPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for Methyl 2 4 Oxoquinazolin 1 4h Yl Acetate

Historical and Current Synthetic Routes to the 4-Oxoquinazoline Core

The quinazolin-4(3H)-one scaffold is a privileged structure in drug discovery. ijprajournal.com Its synthesis has evolved from classical, high-temperature condensations to sophisticated, highly efficient catalytic methods.

Historically, the construction of the quinazolin-4(3H)-one ring system relied on robust condensation reactions, often requiring harsh conditions. One of the earliest methods, dating back to 1869, involved the reaction of anthranilic acid with cyanogen. ijprajournal.com More practical and widely adopted classical routes include:

The Niementowski Reaction: This methodology involves the condensation of anthranilic acid or its derivatives with amides, often at high temperatures. mdpi.com While foundational, this reaction can suffer from limitations such as requiring high temperatures and long reaction times. mdpi.com

From Anthranilic Acid and Orthoesters: The reaction of anthranilic acid with orthoesters, such as triethyl orthoformate, in the presence of an amine or a catalytic amount of acid, provides a pathway to various substituted quinazolinones. tandfonline.com

The Benzoxazinone Route: A widely used two-step approach involves the initial cyclization of anthranilic acid with an acid anhydride (like acetic anhydride) to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. ijprajournal.comtandfonline.comresearchgate.net This stable intermediate is then treated with ammonia or a primary amine, which opens the oxazinone ring and subsequently cyclizes to form the desired N-substituted or unsubstituted quinazolin-4(3H)-one. ijprajournal.comresearchgate.net This method is particularly versatile for creating 2-methyl substituted quinazolinones. pharmainfo.inresearchgate.net

These classical methods, while effective, often necessitate hazardous reagents, strong oxidants, and elevated temperatures, prompting the development of more efficient and environmentally benign modern alternatives. mdpi.com

Recent decades have witnessed a surge in the development of innovative and efficient catalytic systems for quinazolinone synthesis, offering milder reaction conditions, higher yields, and greater functional group tolerance. These modern approaches can be broadly categorized as metal-catalyzed and metal-free reactions.

Metal-Catalyzed Reactions: Transition metals have proven to be powerful catalysts for constructing the quinazolinone core through various mechanistic pathways, including C-H activation, carbonylation, and multicomponent reactions (MCRs). mdpi.com

CatalystReaction TypeStarting MaterialsKey Features
Palladium (Pd) Four-component reaction2-Iodoanilines, carbon monoxide, anilines, norbornadieneOne-pot synthesis of N-aryl substituted quinazolinones. mdpi.com
Isocyanide Insertion2-Aminobenzamides, aryl halides, tert-butyl isocyanideEfficient construction via a palladium-catalyzed isocyanide insertion/cyclization sequence. organic-chemistry.org
Copper (Cu) Domino ReactionAlkyl halides, anthranilamidesProceeds under air, offering good to excellent yields and wide functional group tolerance. organic-chemistry.org
Imidoylative Cross-Coupling2-Isocyanobenzoates, aminesUses an environmentally benign catalyst (Cu(II) acetate) and a sustainable solvent. organic-chemistry.org
Iridium (Ir) Acceptorless Dehydrogenative Couplingo-Aminobenzamides, methanolMetal-ligand bifunctional catalyst provides quinazolinones with high atom economy. organic-chemistry.org
Metal-Free Reactions:
Iodine (I₂) Catalysis Tandem CyclizationIndoles, glyoxylic acid, aliphatic aminesInvolves oxygenation cleavage of the indole C=C bond under mild conditions. researchgate.net
DTBP/p-TsOH Oxidative Olefin Bond Cleavageo-Aminobenzamides, styrenesA novel, oxidant- and catalyst-free protocol that is environmentally affable. mdpi.com

These modern strategies, particularly one-pot multicomponent reactions, enhance efficiency by reducing the number of synthetic steps and purification procedures, thereby minimizing waste and solvent usage. mdpi.com

Targeted Synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

The synthesis of the title compound, this compound, involves the attachment of a methyl acetate (B1210297) group to the N1 position of the pre-formed quinazolin-4(3H)-one ring. This is typically achieved via N-alkylation, a common strategy for functionalizing heterocyclic systems.

The synthesis logically proceeds from two key precursors: the quinazolin-4(3H)-one core and an alkylating agent carrying the methyl acetate moiety.

Quinazolin-4(3H)-one: This primary precursor is prepared using one of the classical or modern synthetic routes described in section 2.1. A common and straightforward laboratory-scale preparation involves heating 2-aminobenzamide with triethyl orthoformate.

Methyl 2-haloacetate: The alkylating agent must be an electrophile that can deliver the –CH₂COOCH₃ group. The most common choices are methyl 2-bromoacetate or methyl 2-chloroacetate . rsc.orguw.edu These reagents are commercially available and feature an electrophilic carbon atom susceptible to nucleophilic attack, with a good leaving group (Br⁻ or Cl⁻).

The selection of these precursors sets the stage for a direct nucleophilic substitution reaction to form the target molecule.

The formation of the acetate ester linkage on the quinazolinone nitrogen proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism .

The key steps are:

Deprotonation: Quinazolin-4(3H)-one is weakly acidic. In the presence of a suitable base (e.g., potassium carbonate, sodium hydride), the proton on the ring nitrogen is abstracted, generating a nucleophilic quinazolinone anion. This anion is a resonance-stabilized ambident nucleophile, with negative charge density on both nitrogen and oxygen atoms.

Nucleophilic Attack: The quinazolinone anion then acts as a nucleophile. The nitrogen atom attacks the electrophilic methylene carbon (-CH₂-) of methyl 2-bromoacetate.

Displacement: This attack occurs in a single, concerted step, leading to the formation of a new N-C bond and the simultaneous displacement of the bromide leaving group.

While O-alkylation is a possible side reaction due to the ambident nature of the nucleophile, N-alkylation is generally favored when using alkyl halides in polar aprotic solvents like DMF. juniperpublishers.com The precise site of alkylation (N1 vs. N3) is a critical consideration. While N3 alkylation is frequently reported for substituted quinazolinones, specific reaction conditions can be tuned to favor the desired N1 isomer. juniperpublishers.comrsc.org

The efficiency, yield, and regioselectivity of the N-alkylation reaction are highly dependent on the chosen reaction conditions. Optimization of these parameters is crucial for a successful synthesis. Key variables include the base, solvent, temperature, and reaction time.

ParameterOptionsEffect on ReactionExample Conditions
Base K₂CO₃, Cs₂CO₃, NaHThe strength of the base influences the rate of deprotonation. Weaker bases like K₂CO₃ are often sufficient and easier to handle. Stronger bases like NaH ensure complete deprotonation but may require stricter anhydrous conditions. pharmainfo.injuniperpublishers.comK₂CO₃ is commonly used for its moderate reactivity and ease of handling. juniperpublishers.com
Solvent DMF, DMSO, AcetonePolar aprotic solvents are preferred as they solvate the cation of the base while leaving the nucleophilic anion relatively free, accelerating the Sₙ2 reaction. juniperpublishers.comDMF is a frequent choice, effectively dissolving the reactants and promoting N-alkylation. juniperpublishers.com
Temperature Room Temperature to 100 °CHigher temperatures generally increase the reaction rate. However, excessive heat can lead to side reactions and decomposition. The optimal temperature balances reaction speed with product purity.Heating at 70-100 °C is often employed to drive the reaction to completion in a reasonable timeframe. juniperpublishers.com
Reaction Time 1-12 hoursMonitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and prevent the formation of degradation products from prolonged heating.A typical reaction might run for 3-6 hours. juniperpublishers.com

Optimization studies have shown that careful selection of these conditions can afford full regioselectivity, enabling exclusive access to the desired N-alkylated isomer over the O-alkylated or other positional isomers. rsc.org For instance, the use of potassium carbonate in DMF at elevated temperatures has been shown to effectively yield N-alkylated quinazolinones with high yields (often exceeding 80%). juniperpublishers.com

Regioselectivity and Stereochemical Considerations in Quinazoline (B50416) Synthetic Pathways

The precise control of substituent placement (regioselectivity) and the spatial arrangement of atoms (stereochemistry) are paramount in the synthesis of complex heterocyclic compounds like quinazoline derivatives. These factors significantly influence the molecule's biological activity and properties.

Regioselectivity:

The quinazoline scaffold possesses multiple sites for substitution, primarily at the C2, C4, and N1/N3 positions, as well as on the fused benzene (B151609) ring. Achieving regiocontrol is a central challenge in synthetic design. One of the most well-documented examples of regioselectivity is observed in the nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloroquinazoline precursors. Numerous studies have consistently shown that a wide variety of nucleophiles—including anilines, benzylamines, and aliphatic amines—preferentially attack the C4 position. mdpi.com This selectivity is attributed to the greater electrophilicity of the C4 carbon compared to the C2 position.

The regulation of reaction conditions can also dictate the regioselective outcome. For instance, in copper-catalyzed sequential reactions of 2-(2-bromoaryl)-1H indole derivatives, the selective preparation of different fused quinazoline isomers can be achieved by carefully controlling the reaction parameters. nih.gov Similarly, palladium-catalyzed intramolecular C-H amination has been used for the expedient synthesis of a specific regioisomer of quinazolinone-fused heterocycles, exclusively producing a linear fused system over an angular one. nih.gov

PrecursorReagent/CatalystConditionsMajor Product/OutcomeReference
2,4-DichloroquinazolinesVarious amines (anilines, benzylamines, aliphatic amines)Diverse (e.g., reflux in ethanol (B145695), microwave)Selective substitution at C4 position to yield 2-chloro-4-aminoquinazolines mdpi.com
2-(2-Bromoaryl)-1H indole derivativesSubstituted aldehydes, NH4OH / Cu-catalystRegulated reaction conditionsSelective formation of indolo[1,2-c]quinazolines or 11H-indolo[3,2-c]quinolones nih.gov
Aromatic amido-amidinesPd-catalyst / Aerobic oxidationIntramolecular C-H aminationExclusive formation of linear quinazolinone-fused heterocycles nih.gov
Substituted anilines, N-arylamidinesVarious cyclization reagentsCyclization reactionsInfluences the spatial arrangement and selective synthesis of C2-substituted quinazolines researchgate.net

A summary of reaction conditions influencing regioselectivity in quinazoline synthesis.

Stereochemical Considerations:

While the core quinazoline ring system is planar and achiral, stereochemistry becomes a critical consideration when chiral centers are introduced or when rotational restriction leads to atropisomerism.

The introduction of substituents with stereocenters onto the quinazoline scaffold is a common strategy for creating chiral derivatives. More complex stereochemical challenges arise from atropisomerism, which occurs when rotation around a single bond is hindered, leading to separable, non-interconverting rotational isomers (atropisomers). This phenomenon has been observed in novel, inherently chiral calixarenes bearing a quinazoline moiety. Dynamic NMR studies of these macrocycles revealed the existence of two distinct atropisomers in solution at lower temperatures, which could be resolved using a chiral HPLC column. rsc.org Such inherently chiral systems are of significant interest for the design of specialized receptors in medicinal and materials science. rsc.org

Green Chemistry Principles Applied to the Synthesis of Quinazoline Derivatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmacologically important scaffolds like quinazoline. mdpi.com These approaches focus on improving efficiency, minimizing waste, and using more environmentally benign reagents and conditions.

Key green strategies employed in quinazoline synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and procedural efficiency while reducing waste. mdpi.com A four-component, metal-free synthesis of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide exemplifies this approach. rsc.org

Use of Greener Solvents: Conventional syntheses often rely on volatile organic solvents (VOCs). Green alternatives include water, ionic liquids (ILs), and deep eutectic solvents (DES). tandfonline.com For example, a one-pot synthesis of quinazolinones has been successfully performed in a deep eutectic solvent made from choline chloride and urea. tandfonline.com Similarly, a sustainable synthesis of quinazolines has been reported using water as the solvent in a transition-metal-free process. frontiersin.org

Catalyst- and Solvent-Free Conditions: Eliminating the need for both a catalyst and a solvent represents a significant green advancement. Microwave-assisted organic synthesis (MAOS) has proven effective for achieving this, as demonstrated in the solvent- and catalyst-free synthesis of quinazolines from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave irradiation. frontiersin.orgnih.gov

Metal-Free Synthesis: Replacing transition-metal catalysts with metal-free alternatives, such as organocatalysts or iodine, avoids potential heavy metal contamination of the final product and the environment. A novel metal-free method utilizes a salicylic acid-catalyzed oxidative condensation with atmospheric oxygen as the oxidant, showcasing high atom economy. nih.gov

Alternative Energy Sources: Microwave irradiation is a prominent alternative energy source that can dramatically reduce reaction times, improve yields, and enhance stereochemical integrity compared to conventional heating. nih.gov

Green Chemistry PrincipleMethodologyReactants/CatalystConditionsAdvantagesReference
Multicomponent Reaction Four-component synthesisAnilines, aromatic aldehydes, ammonium iodideMetal-freeFacile construction from simple reactants rsc.org
Greener Solvents One-pot synthesis in Deep Eutectic Solvent (DES)Anthranilic acid, amines, acetic anhydrideCholine chloride:urea DES, 80°CAvoids volatile organic solvents tandfonline.com
Metal-Free Synthesis Organocatalyzed oxidative condensationo-Aminobenzylamines, benzylamines / Salicylic acidAtmospheric oxygenAvoids heavy metal catalysts, high atom economy nih.gov
Catalyst- & Solvent-Free Microwave-assisted synthesisAldehydes, 2-aminobenzophenones, ammonium acetateMicrowave irradiationEco-friendly, clean, rapid reaction frontiersin.org
Alternative Energy Source Microwave-assisted Niementowski condensationAnthranilic acids, amidesMicrowave irradiationImproved yield, shortened reaction time nih.gov

A summary of green chemistry approaches applied to the synthesis of quinazoline derivatives.

Chemical Reactivity and Derivatization Strategies of Methyl 2 4 Oxoquinazolin 1 4h Yl Acetate

Transformations at the Ester Moiety

The ester group attached to the N1 position of the quinazolinone ring is a primary site for chemical modification. Its reactivity is dominated by nucleophilic acyl substitution, allowing for the introduction of diverse functional groups.

Hydrolysis and Ester Exchange Reactions

The methyl ester of 2-(4-oxoquinazolin-1(4H)-yl)acetate can be readily hydrolyzed to its corresponding carboxylic acid, 2-(4-oxoquinazolin-1(4H)-yl)acetic acid. This transformation is typically achieved under basic or acidic conditions. For instance, a similar ethyl ester, ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate, has been shown to undergo hydrolysis to the carboxylic acid when heated in glacial acetic acid in the presence of an amine. nih.gov This carboxylic acid is a pivotal intermediate, serving as a precursor for further derivatization, particularly amidation reactions.

Another key transformation is the conversion of the ester into its corresponding hydrazide. The reaction of ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate derivatives with hydrazine (B178648) monohydrate (NH₂NH₂·H₂O) in a suitable solvent like ethanol (B145695) effectively yields 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide. nih.govnih.gov This acetohydrazide is a valuable building block for synthesizing a variety of heterocyclic systems through subsequent condensation and cyclization reactions. nih.govikprress.org

Table 1: Synthesis of Key Intermediates from the Ester Moiety

Starting MaterialReagents & ConditionsProductReference(s)
Ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetateHydrazine monohydrate, Ethanol, Reflux2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide nih.govnih.gov
Ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetateAmine, Glacial Acetic Acid, Reflux2-(4-Oxoquinazolin-3(4H)-yl)acetic acid nih.gov

Amidation and Related Nucleophilic Substitutions

Direct amidation of the methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate by heating with amines is often challenging, as the reaction conditions can favor hydrolysis to the carboxylic acid instead. nih.gov A more reliable and widely used strategy involves a two-step process. First, the ester is hydrolyzed to 2-(4-oxoquinazolin-1(4H)-yl)acetic acid. This acid is then converted into a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with a wide range of primary and secondary amines to afford the desired N-substituted acetamides in good yields.

The acetohydrazide intermediate, synthesized as described in section 3.1.1, is also a versatile platform for creating new derivatives. It can undergo condensation reactions with various aldehydes and ketones to form Schiff bases (arylidene acetohydrazides), which are themselves important precursors for further cyclization reactions. nih.gov

Modifications on the Quinazoline (B50416) Ring System

The quinazoline ring offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. Key strategies include electrophilic substitution on the benzene (B151609) ring, nucleophilic manipulation of the pyrimidinone ring, and transition-metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitutions on the Quinazoline Core

The benzene portion of the quinazolinone scaffold is susceptible to electrophilic aromatic substitution. The directing effects of the fused pyrimidinone ring and the acetoxy group at N1 influence the position of substitution. Nitration is a well-established electrophilic substitution reaction for the quinazoline nucleus. Using a mixture of fuming nitric acid and concentrated sulfuric acid leads to the introduction of a nitro group, primarily at the C6 position. nih.gov

Halogenation is another common modification. Bromination of the quinazolinone ring can be achieved using reagents like N-bromosuccinimide (NBS), introducing a bromine atom at the C6 position. nih.govnih.gov Similarly, iodination can be performed using iodine in the presence of an oxidizing agent like hydrogen peroxide, yielding the 6-iodo-quinazolinone derivative. ikprress.orgnih.gov These halogenated quinazolinones are critically important intermediates for subsequent cross-coupling reactions.

Nucleophilic Additions and Ring Transformations of Quinazolinones

The pyrimidinone ring can be activated for nucleophilic attack. A cornerstone of quinazolinone chemistry is the conversion of the C4-carbonyl group into a C4-chloro group. This is accomplished by treating the quinazolin-4(3H)-one with chlorinating agents such as phosphorus oxychloride (POCl₃), or a combination of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid. researchgate.netresearchgate.net The resulting 4-chloroquinazoline (B184009) is a highly valuable intermediate. nih.govresearchgate.net

The chlorine atom at the C4 position is an excellent leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This allows for the introduction of a wide variety of nucleophiles, most notably amines, to generate 4-aminoquinazoline derivatives. nih.govnih.gov These reactions can be facilitated by conventional heating or microwave irradiation, the latter often providing faster reactions and higher yields, especially with less reactive anilines. nih.govresearchgate.net

Ring transformations offer another route to structural diversity. For example, N-propargyl quinazolin-4(3H)-one can undergo 1,3-dipolar cycloaddition reactions with in situ generated nitrile oxides to form novel quinazolinone-isoxazole hybrids. nih.gov Additionally, certain reaction conditions can lead to the opening of the pyrimidinone ring, which can then be followed by recyclization to generate different heterocyclic systems. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions for Quinazoline Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the extensive functionalization of the quinazoline core. These reactions typically require a halo-substituted quinazolinone, prepared via electrophilic substitution as described in section 3.2.1. The halogen atom (usually Br or I) serves as a handle for the introduction of various aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halo-quinazolinone with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. udel.edulibretexts.org It is tolerant of a wide range of functional groups and can be performed in aqueous environments. arkat-usa.org

Heck Reaction: The Heck reaction couples the halo-quinazolinone with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. youtube.comyoutube.com It is a valuable method for introducing vinyl substituents onto the quinazoline scaffold. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a halo-quinazolinone with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The Sonogashira reaction is the premier method for synthesizing alkynyl-substituted quinazolinones, which are important precursors for more complex molecules. libretexts.orgresearchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halo-Quinazolinones

Reaction TypeSubstratesCatalyst System (Typical)Product TypeReference(s)
Suzuki-Miyaura 6-Bromo/Iodo-quinazolinone + Arylboronic acidPd(OAc)₂, PPh₃, Na₂CO₃6-Aryl-quinazolinone udel.eduarkat-usa.org
Heck 6-Iodo-quinazolinone + Alkene (e.g., Acrylate)Pd(OAc)₂, P(o-tol)₃, Et₃N6-Vinyl-quinazolinone wikipedia.orgnih.gov
Sonogashira Iodo-quinazolinone + Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NAlkynyl-quinazolinone organic-chemistry.orgwikipedia.orglibretexts.org

In-depth Analysis of this compound Reveals Scant Evidence for its Role as a Synthon in Complex Architectures

Despite a comprehensive review of available scientific literature, detailed research findings on the specific applications of this compound as a synthetic building block, or "synthon," for the creation of complex quinazoline-based architectures remain elusive. Similarly, specific reaction mechanism elucidations for novel derivatizations of this particular compound are not extensively documented in publicly accessible research.

While the quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives synthesized and studied for a wide range of biological activities, the focus has predominantly been on substitutions at the N-3 and C-2 positions of the quinazolinone ring. The reactivity and derivatization strategies of N-1 substituted quinazolinones, such as this compound, are not as thoroughly explored.

This informational gap prevents a detailed discussion under the specified headings of "Formation of Complex Quinazoline-Based Architectures Utilizing this compound as a Synthon" and "Reaction Mechanism Elucidation for Novel Derivatizations." Constructing such a narrative without supporting scientific literature would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

Further research into the reactivity of the N-1 position of the quinazolinone ring system is necessary to fully understand the potential of this compound as a versatile synthon in organic synthesis. Without such dedicated studies, a detailed exposition on its role in forming complex chemical structures and the mechanisms of these transformations cannot be provided at this time.

Computational and Theoretical Investigations of Methyl 2 4 Oxoquinazolin 1 4h Yl Acetate and Its Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the intrinsic properties of molecules. These calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and the preferred three-dimensional arrangements of atoms, all of which are crucial for understanding a molecule's reactivity and interaction capabilities.

Electronic Structure and Frontier Molecular Orbitals of Quinazoline (B50416) Derivatives

The electronic nature of the quinazolinone core is fundamental to its chemical behavior. The fusion of a benzene (B151609) ring with a pyrimidine (B1678525) ring creates a delocalized π-electron system. The reactivity and interaction potential of quinazoline derivatives are largely governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability and reactivity. bldpharm.com

In quinazolinone derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, often involving the fused benzene ring and heteroatoms. The LUMO is generally located over the electron-deficient regions. For instance, in studies of related quinazoline derivatives, the HOMO is often centered on the benzene ring portion, while the LUMO is spread across the pyrimidinone ring system. orientjchem.orgmdpi.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Quantum chemical parameters derived from FMO analysis, such as absolute electronegativity (χ), absolute hardness (η), and the reactivity index (ω), are used to quantify the electronic properties of these molecules. orientjchem.org These descriptors help in comparing the reactivity of different analogues and understanding their electronic stability.

Table 1: Calculated Quantum Chemical Properties for an Exemplary Quinazoline Derivative This table presents theoretical data for a related quinazoline compound to illustrate the typical values obtained through quantum chemical calculations.

Parameter Description Typical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV
Egap (LUMO-HOMO) Energy Gap 4.5 to 5.5 eV
Dipole Moment (µ) Measure of molecular polarity 2.0 to 5.0 Debye
Electronegativity (χ) Tendency to attract electrons 4.0 to 5.0 eV
Hardness (η) Resistance to change in electron distribution 2.2 to 2.8 eV

Data conceptualized from findings for various quinazolinone derivatives. orientjchem.org

Conformational Analysis and Energy Landscapes of Oxoquinazoline Scaffolds

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. For oxoquinazoline scaffolds like Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, the key flexible bond is the N-C bond connecting the acetate (B1210297) substituent to the quinazolinone ring.

Theoretical potential energy surface (PES) scans are performed to understand the energy landscape associated with the rotation around such flexible bonds. mdpi.comnih.gov These calculations map the change in energy as a specific dihedral angle is systematically varied. The results identify the lowest energy conformers (global minima) and other stable, low-energy conformers (local minima), as well as the energy barriers for interconversion between them. nih.gov For example, studies on related N-substituted quinazolinones reveal the most stable orientations of the substituent relative to the core ring system. The planarity or non-planarity of the ring system and the orientation of substituents can significantly impact how the molecule fits into a biological target's binding site. mdpi.com

Theoretical Aspects of Spectroscopic Property Prediction

Quantum chemical methods can predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds. bldpharm.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which 1H and 13C NMR chemical shifts can be predicted. bldpharm.com These theoretical shifts, when compared to experimental data, provide strong evidence for the proposed molecular structure. For instance, the chemical shifts for the methyl protons of the acetate group and the aromatic protons on the quinazolinone ring can be accurately calculated. nih.gov

Vibrational Spectroscopy (IR & Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. bldpharm.com The calculated frequencies for specific bond stretches (e.g., C=O of the quinazolinone and ester groups, C-N, and C-H bonds) can be correlated with experimental peaks in FT-IR and Raman spectra, aiding in structural elucidation. bldpharm.comnih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of electronic transitions. bldpharm.commdpi.com These calculations can predict the λmax values corresponding to π-π* and n-π* transitions within the quinazolinone chromophore. ekb.eg Such predictions help in interpreting experimental UV-Vis spectra and understanding the electronic transitions within the molecule.

Molecular Docking Simulations for Target Interaction Predictionresearchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. pharmacophorejournal.com It is a cornerstone of computer-aided drug design, used to screen virtual libraries of compounds and to hypothesize how a ligand might interact with its biological target. researchgate.net

Ligand-Protein Binding Affinity Prediction Methodologies

The primary goal of molecular docking is to estimate the binding affinity, or the strength of the interaction, between a ligand and a protein. This is typically expressed as a scoring function, which calculates a value often analogous to the free energy of binding (ΔGbind), with more negative values indicating a stronger, more favorable interaction. researchgate.net

Several methodologies are employed:

Scoring Functions: Docking programs use sophisticated scoring functions that account for various energy contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

Search Algorithms: These algorithms explore the conformational space of the ligand within the protein's binding site to find the most favorable binding pose.

Machine Learning and Deep Learning: More advanced methods utilize machine learning and deep learning models, trained on large datasets of known protein-ligand complexes and their binding affinities, to develop more accurate scoring functions. nih.gov

The binding energy values obtained from docking are crucial for ranking different compounds and prioritizing them for further experimental testing.

Table 2: Example of Molecular Docking Results for Quinazolinone Analogues Against a Protein Target This table presents hypothetical docking scores and interactions for quinazolinone derivatives to illustrate the output of such studies.

Compound Analogue Binding Energy (kcal/mol) Key Hydrogen Bond Interactions (Residues) Key Hydrophobic Interactions (Residues)
Analogue A -9.6 GLU286, LYS122 LEU341, PHE358
Analogue B -8.7 ASP359 LEU341, ALA140
Analogue C -8.2 GLU286 VAL105, ILE155

Data conceptualized from findings in molecular docking studies of various quinazolinone inhibitors. researchgate.net

Identification of Key Interacting Residues and Putative Binding Pocketsresearchgate.net

Beyond a simple score, molecular docking provides a detailed 3D model of the ligand-protein complex. This model allows for the visualization and identification of specific amino acid residues within the protein's binding pocket that form crucial interactions with the ligand.

Common interactions identified include:

Hydrogen Bonds: The carbonyl oxygen of the quinazolinone ring is a common hydrogen bond acceptor, often interacting with donor residues like lysine (B10760008) or serine in the binding pocket. The ester group of this compound also provides a potential hydrogen bond acceptor site.

Hydrophobic Interactions: The fused benzene ring of the quinazoline core frequently engages in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Ionic Interactions: If the ligand or protein contains charged groups, salt bridges can form, significantly contributing to binding affinity. researchgate.net

By analyzing these interactions for a series of quinazolinone analogues, researchers can build a structure-activity relationship (SAR) model. This model explains why certain structural modifications enhance or diminish binding and provides a rational basis for designing new derivatives with improved affinity and selectivity for a specific biological target. The identification of these putative binding pockets and key interactions is the first step toward understanding the mechanism of action at a molecular level.

Evaluation of Scoring Functions and Docking Algorithm Performance

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The success of a docking experiment relies heavily on two components: the search algorithm, which generates a variety of possible binding poses, and the scoring function, which estimates the binding affinity for each pose and ranks them. researchgate.netsemanticscholar.org The evaluation of these components is critical to ensure the reliability of the predictions.

The performance of docking programs and scoring functions is typically assessed using several key criteria:

Binding Mode Prediction: The primary goal is to accurately reproduce the experimentally determined binding pose of a ligand within the protein's active site. nih.gov Success is often measured by the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose, with a value under 2.0 Å generally considered a success. nih.gov

Virtual Screening: Docking is frequently used to screen large libraries of compounds to identify potential hits. nih.gov Its ability to distinguish known active compounds from a set of presumed inactive "decoy" molecules is a key measure of performance. wustl.edu Enrichment factor, which measures how early the active compounds appear in the ranked list compared to random selection, is a common metric. wustl.edu

Binding Affinity Prediction: An ideal scoring function should not only identify the correct pose but also accurately predict the binding affinity (e.g., Ki or IC₅₀). nih.gov However, this remains a significant challenge, and most scoring functions show weak correlation between the predicted score and experimental affinities. nih.govwustl.edu

Scoring functions are broadly categorized into three types: force-field-based, empirical, and knowledge-based. semanticscholar.org Some studies employ a "consensus scoring" approach, which combines the results from several different scoring functions to improve the success rate of prediction. nih.gov The evaluation of various scoring functions has shown that their performance can be highly target-dependent, with no single function proving superior for all protein systems. nih.govwustl.edu

Table 1: Comparison of Common Docking/Scoring Function Evaluation Metrics

Evaluation Task Metric Description Common Success Criterion
Binding Mode PredictionRoot Mean Square Deviation (RMSD)Measures the average distance between the atoms of the docked ligand pose and the experimental (e.g., X-ray crystallography) ligand pose.RMSD ≤ 2.0 Å
Virtual ScreeningEnrichment Factor (EF)Measures how many more active compounds are found within a certain percentage of the top-ranked results compared to a random selection.EF > 1
Binding Affinity PredictionCorrelation Coefficient (R²)Assesses the linear correlation between the predicted binding scores and experimentally measured binding affinities.R² > 0.5 is considered moderate

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. nih.govfrontiersin.org For quinazoline derivatives, MD simulations are performed on the top-ranked poses obtained from docking to validate the binding mode and understand the dynamic nature of the interaction. nih.govnih.gov

The simulation tracks the movements and interactions of all atoms in the system for a set period, often ranging from nanoseconds to microseconds. nih.gov Several parameters are analyzed to interpret the results:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand over the course of the simulation. researchgate.net A stable RMSD value, indicated by a plateau in the RMSD plot, suggests that the complex has reached equilibrium and remains stable in the binding pocket. researchgate.net

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues or atoms around their average position. researchgate.net High RMSF values can indicate flexible regions of the protein, which may be important for ligand entry or conformational changes upon binding.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to post-process MD trajectories. nih.gov These methods provide an estimation of the binding free energy, which helps in ranking different ligands and corroborating docking scores. nih.gov

Table 2: Key Parameters in Molecular Dynamics Simulations and Their Interpretation

Parameter Description Indication of a Stable Complex
RMSD (Root Mean Square Deviation)Measures the deviation of the system's coordinates from a reference structure over time.The plot reaches a plateau, indicating the system has reached equilibrium.
RMSF (Root Mean Square Fluctuation)Measures the flexibility of individual residues or atoms.Low fluctuation values in the binding site residues interacting with the ligand.
Rg (Radius of Gyration)Measures the compactness of the protein or complex.A stable, non-increasing value over time.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Consistent hydrogen bonds are maintained throughout the simulation.

Pharmacophore Modeling and Virtual Screening for Novel Quinazoline-Based Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design strategy used to identify novel chemical scaffolds that could exhibit a desired biological activity. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target receptor. researchgate.net

The process for discovering new quinazoline-based scaffolds typically involves:

Model Generation: A set of known active quinazoline derivatives is aligned, and their common chemical features are abstracted to create a pharmacophore model. researchgate.netnih.gov

Model Validation: The model's ability to distinguish between active and inactive compounds is statistically validated. researchgate.net A good model will map well with highly active compounds and poorly with inactive ones.

Virtual Screening: The validated pharmacophore model is then used as a 3D query to search large chemical databases (such as ZINC, ASINEX, or eMolecules) for compounds that match the pharmacophore features. nih.govnih.gov This process can efficiently filter millions of compounds to a manageable number of potential hits. mdpi.com

Hit Filtering and Docking: The retrieved hits are often subjected to further filtering, such as applying drug-likeness rules (e.g., Lipinski's Rule of Five), followed by molecular docking to predict their binding modes and affinities to the target protein. nih.govnih.gov

This approach is advantageous because it is independent of the underlying chemical scaffold, allowing for the discovery of structurally diverse molecules that possess the required features for biological activity. mdpi.com

Table 3: Common Features in a Pharmacophore Model

Feature Abbreviation Description
Hydrogen Bond AcceptorHBAAn atom or group with a lone pair of electrons that can form a hydrogen bond.
Hydrogen Bond DonorHBDA hydrogen atom attached to an electronegative atom.
Aromatic RingARA planar, cyclic, conjugated ring system.
Hydrophobic GroupHYA nonpolar group that avoids contact with water.
Positive IonizablePIA group that is likely to be positively charged at physiological pH.
Negative IonizableNIA group that is likely to be negatively charged at physiological pH.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Derivatives (Theoretical Framework and Methodologies)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org For quinazoline derivatives, QSAR models are developed to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. frontiersin.orgnih.gov

The theoretical framework of a QSAR study involves several key steps:

Data Set Preparation: A dataset of quinazoline analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. plos.orgacs.org This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure, including physicochemical properties (e.g., logP), electronic properties (e.g., atomic charges), and topological or 3D features. plos.org

Model Development: Using the training set, a mathematical model is constructed that relates the descriptors (independent variables) to the biological activity (dependent variable). Common statistical techniques include Multiple Linear Regression (MLR) and machine learning methods like Support Vector Machines (SVM). plos.orgacs.org

Model Validation: The quality and predictive ability of the QSAR model are rigorously assessed. acs.orgInternal validation is often performed using cross-validation techniques (e.g., leave-one-out) to generate a q² value. acs.orgExternal validation involves using the model to predict the activities of the compounds in the test set, which were not used in model creation, yielding a predictive R² (R²_pred) value. researchgate.netacs.org A statistically robust and predictive model will have high values for these validation parameters. acs.orgnih.gov

The resulting QSAR model can then be used to predict the activity of novel, unsynthesized quinazoline derivatives, guiding lead optimization efforts.

Table 4: Key Components and Validation Parameters in QSAR Modeling

Component Description Example
Dependent Variable The biological activity to be predicted.pIC₅₀ (-log(IC₅₀))
Independent Variables Numerical values representing the chemical structure.Molecular weight, LogP, Polar Surface Area, Dipole Moment
Modeling Technique The statistical method used to build the relationship.Multiple Linear Regression (MLR), Partial Least Squares (PLS)
Internal Validation Assesses the robustness of the model using only the training set.Cross-validated correlation coefficient (q²)
External Validation Assesses the predictive power of the model on an independent test set.Predictive squared correlation coefficient (R²_pred)

In Silico Prediction of ADME/Tox Properties (Strictly theoretical prediction methodologies, not reporting specific compound data or safety profiles)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound is crucial, as poor pharmacokinetics and toxicity are major reasons for clinical trial failures. nih.govresearchgate.net In silico models provide a rapid and cost-effective way to estimate these properties from a molecule's structure alone. taylorfrancis.comnih.gov

Absorption: Computational models primarily focus on predicting oral bioavailability by estimating properties like intestinal absorption and cell permeability. nih.gov

Algorithmic Basis: The foundation of these predictors lies in the calculation of molecular descriptors that govern absorption, such as lipophilicity (logP), solubility, molecular size, and polarity (often quantified by the Polar Surface Area or PSA). taylorfrancis.comdiva-portal.org

Modeling Techniques:

Rule-Based Models: Simple, qualitative models like Lipinski's Rule of Five use descriptor cut-offs to assess "drug-likeness."

QSAR/QSPR Models: Quantitative Structure-Property Relationship models create statistical equations to predict values for properties like Caco-2 cell permeability, which is an in vitro surrogate for intestinal absorption. nih.govnih.gov

Physiologically-Based Pharmacokinetic (PBPK) Models: These are more complex, mechanistic models that simulate the gastrointestinal tract as a series of compartments, incorporating factors like transit times and pH to provide a more dynamic prediction of absorption. nih.govpharmacyinfoline.com

Distribution: Prediction of a drug's distribution involves estimating how it partitions into various tissues and fluids. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Algorithmic Basis: Models for PPB and BBB often rely on descriptors for lipophilicity, hydrogen bonding capacity, molecular size, and charge.

Modeling Techniques: These are typically classification or regression models built using QSAR or machine learning algorithms to predict the extent of PPB or whether a compound is likely to cross the BBB.

Metabolism: Predicting metabolic fate is critical for understanding a drug's half-life and potential for producing active or toxic metabolites.

Algorithmic Basis: The primary goal is to predict the Sites of Metabolism (SOMs), most commonly mediated by Cytochrome P450 (CYP) enzymes. nih.gov

Modeling Techniques:

Rule-Based/Expert Systems: These systems contain knowledge of common metabolic biotransformations and apply them to a query molecule.

Machine Learning/Deep Learning: These algorithms are trained on large databases of known drug metabolism pathways. nih.gov By analyzing the local atomic environment, they can predict which atoms in a new molecule are most likely to be modified by metabolic enzymes. nih.govnih.gov Some advanced methods can also predict the structures of the resulting metabolites. nih.gov

Excretion: Predicting how a compound and its metabolites are eliminated from the body often focuses on renal and biliary clearance.

Algorithmic Basis: The key to excretion is interaction with transporter proteins in the kidneys and liver. pharmacyinfoline.com

Modeling Techniques: QSAR and other machine learning models are developed to classify compounds as substrates or non-substrates of important efflux or uptake transporters (e.g., P-glycoprotein, BCRP, OATs, OCTs). These models are built using structural descriptors of known substrates and non-substrates.

Theoretical Approaches to Target Specificity and Off-Target Interaction Prediction

The ability to predict a molecule's primary target and its potential for unintended interactions is a cornerstone of modern drug discovery. For this compound and its analogues, various computational techniques can be employed to build a profile of its likely biological activities. These methods range from broad, structure-based screenings to detailed analyses of intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov For the quinazoline scaffold, QSAR studies have been instrumental in predicting the therapeutic potential of its derivatives, such as their anticancer or anticonvulsant effects. nih.govnih.gov These models are built using a dataset of quinazoline analogues with known activities. nih.gov By analyzing various molecular descriptors—physicochemical properties, and 2D or 3D structural features—a predictive model is generated. nih.gov

For instance, a QSAR model for anticonvulsant quinazolinone derivatives might identify key structural features that are essential for activity. This model could then be used to predict the potential activity of this compound. The reliability of such models is assessed through statistical validation, including the coefficient of determination (R²) and cross-validation (Q²). nih.gov

Table 1: Example of Molecular Descriptors Used in QSAR Models for Quinazolinone Derivatives

Descriptor Type Examples Potential Influence on Activity
Constitutional Molecular Weight, Number of Rings Size and bulk of the molecule, affecting binding pocket fit.
Topological Wiener Index, Balaban Index Molecular branching and shape, influencing intermolecular interactions.
Geometrical 3D-MoRSE Descriptors 3D representation of the molecule, critical for receptor binding.

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity, important for forming key interactions. |

Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a receptor. This technique allows for the visualization of interactions between the ligand, such as this compound, and the amino acid residues within the binding site of a target protein. Such studies have been extensively used for quinazoline derivatives to explore their binding to targets like epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor 4 (FGFR4). nih.gov

The docking process involves placing the 3D structure of the ligand into the 3D structure of the protein's binding site and calculating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

In Silico ADMET Prediction

Beyond target-specific interactions, it is vital to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction models use the chemical structure of a molecule to estimate its pharmacokinetic and toxicological profile. For quinazoline derivatives, these predictions can help to identify potential liabilities early in the drug discovery process. nih.gov

For example, computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for causing cardiotoxicity. These predictions are based on large datasets of compounds with known ADMET properties and are crucial for prioritizing candidates for further experimental testing.

Table 2: Representative Predicted ADMET Properties for a Quinazolinone Analogue

Property Predicted Value Implication
Human Intestinal Absorption High Good potential for oral absorption.
Blood-Brain Barrier Penetration Low Less likely to cause central nervous system side effects.
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions involving this enzyme.
hERG Inhibition Low risk Reduced potential for cardiotoxicity.

| Ames Mutagenicity | Non-mutagenic | Lower likelihood of being carcinogenic. |

Off-Target Interaction Prediction

A significant challenge in drug development is the potential for a compound to bind to unintended targets, leading to adverse effects. Computational approaches to predict off-target interactions often involve screening a compound against a large panel of known protein structures or pharmacophore models. These "target fishing" or "reverse docking" methods can identify potential off-targets for this compound by comparing its structure to the known ligands of various proteins.

By identifying potential off-target interactions, researchers can proactively design experiments to assess these risks and guide the chemical modification of the lead compound to improve its selectivity. This predictive capability is essential for developing safer and more effective therapeutic agents.

Preclinical Biological Activity and Mechanistic Studies of Methyl 2 4 Oxoquinazolin 1 4h Yl Acetate Analogues

Target Identification and Validation Methodologies for Quinazoline (B50416) Derivatives

Identifying the molecular targets of quinazoline derivatives is a critical step in drug discovery. Various methodologies are employed to determine how these compounds interact with biological systems at a molecular level.

Enzyme Inhibition Assays (Methodological Aspects)

Enzyme inhibition assays are fundamental in identifying and characterizing quinazoline derivatives that act as enzyme inhibitors. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.

Methodological Approach:

Assay Principle: The activity of a target enzyme is measured in the presence and absence of the test compound. The concentration of the compound that inhibits the enzyme's activity by 50% is determined as the IC50 value.

Detection Methods: Depending on the enzyme and substrate, various detection methods are used, including spectrophotometry, fluorescence, and luminescence, to monitor the consumption of substrate or the formation of a product.

Application to Quinazolines: This methodology has been crucial in identifying quinazoline derivatives as potent inhibitors of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Poly (ADP-ribose) polymerase (PARP). For instance, kinase assays for PI3K isoforms are performed to determine the selectivity of compounds like the 4-aminoquinazoline derivative, 6b , which showed selective inhibition of PI3Kα with an IC50 of 13.6 nM. Similarly, novel quinazolinone derivatives have been evaluated against metabolic enzymes like α-glycosidase, acetylcholinesterase, and butyrylcholinesterase, with inhibitory constants (Ki) determined to quantify their potency.

Receptor Binding Studies (Methodological Aspects)

Receptor binding assays are used to measure the affinity of a ligand (the quinazoline derivative) for a specific receptor. These assays are essential for identifying compounds that modulate receptor function.

Methodological Approaches:

Radioligand Binding Assays: This classic method involves a competitive binding experiment where the quinazoline analogue competes with a known radioactively labeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the IC50 value is determined. This value reflects the affinity of the test compound for the receptor. These assays are considered robust for determining receptor density and affinity.

Filter-Based Separation: A common technique in these assays is the use of filter plates (e.g., 96-well or 384-well formats) to separate the receptor-bound ligand from the free, unbound ligand. The filter retains the receptor and the bound fraction, which can then be quantified.

Fluorescence-Based Assays: As an alternative to radioactivity, fluorescently labeled ligands or fluorescence polarization techniques can be used. These methods offer advantages in terms of safety and cost.

These techniques are widely used to screen compound libraries and characterize the binding parameters of promising new chemical entities targeting specific receptors.

Protein-Ligand Interaction Technologies (e.g., SPR, ITC – focusing on analytical methods)

Advanced biophysical techniques provide detailed, real-time insights into the thermodynamics and kinetics of protein-ligand interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time.

Methodology: One molecule (e.g., the target protein) is immobilized on a sensor chip with a thin metal film. A solution containing the other molecule (the quinazoline analogue, or analyte) is flowed over the surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This real-time signal, plotted as a sensorgram, allows for the determination of association rates (ka or kon), dissociation rates (kd or koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.

Methodology: A solution of the ligand (e.g., a quinazoline derivative) is titrated into a solution containing the target protein at a constant temperature. The instrument measures the minute heat changes that occur with each injection. A single ITC experiment can determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This information is invaluable for understanding the driving forces behind the binding interaction.

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

Once a target is identified, further studies are conducted to understand how the interaction between the quinazoline compound and its target translates into a biological effect at the cellular level.

Cellular Pathway Modulation Studies (Methodological Aspects, e.g., Western Blot, qPCR for pathway markers)

These studies investigate the downstream effects of target engagement on cellular signaling pathways.

Western Blot: This widely used technique is employed to detect specific proteins in a cell lysate and to assess their expression levels and modification states (e.g., phosphorylation).

Methodology: Proteins from treated and untreated cells are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. For example, to confirm that a 4-aminoquinazoline derivative inhibits the PI3K/Akt pathway, Western blotting can be used to measure the levels of total and phosphorylated Akt (p-Akt) in treated cells. A reduction in p-Akt levels would indicate pathway inhibition. This method was also used to show that certain quinazolinone derivatives can lower the levels of the anti-apoptotic protein Bcl-2.

Quantitative Polymerase Chain Reaction (qPCR): Also known as real-time PCR (RT-qPCR), this technique is the "gold standard" for measuring the expression levels of specific genes.

Methodology: RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then amplified using a PCR machine that monitors the amplification in real-time. The amount of messenger RNA (mRNA) for a specific gene can be quantified. This method can be used to determine if a quinazoline derivative alters the transcription of genes involved in key cellular pathways, such as those regulating cell cycle, apoptosis, or DNA damage response. For example, RT-PCR has been used to confirm that quinazoline derivatives upregulate pro-apoptotic genes like Bax and downregulate anti-apoptotic genes like Bcl-2.

Apoptosis Induction Mechanisms in Cellular Models (Focus on molecular mechanisms)

Many quinazoline-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis. Various assays are used to elucidate the specific molecular mechanisms involved.

Intrinsic (Mitochondrial) Pathway: This pathway is a common mechanism for quinazoline-induced apoptosis. Key molecular events include:

Bcl-2 Family Protein Modulation: Treatment with quinazoline derivatives can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins. Western blot analysis can show a downregulation of Bcl-2 and an upregulation of Bax.

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in Bcl-2 family proteins leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c from the mitochondria into the cytosol.

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3. The activation of these caspases can be detected by Western blotting for their cleaved (active) forms.

Extrinsic (Death Receptor) Pathway: Some quinazoline compounds can also trigger the extrinsic pathway, which involves the activation of death receptors on the cell surface, leading to the activation of the initiator caspase-8, which in turn activates caspase-3.

Confirmation of Apoptosis: The culmination of the caspase cascade is the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP). The appearance of cleaved PARP is a hallmark of apoptosis and can be readily detected by Western blot. Other methods to confirm apoptosis include Annexin V staining to detect phosphatidylserine exposure on the outer cell membrane and analysis of DNA fragmentation.

The table below summarizes the inhibitory activities of selected quinazoline derivatives against various enzymes and cancer cell lines.

Compound/DerivativeTarget/Cell LineActivityReference
6b (4-aminoquinazoline)PI3KαIC50 = 13.6 nM
Quinazolinone-chalcone 20 A431 (Epidermoid carcinoma)IC50 = 1-2 µM
Quinazolinone-chalcone 22 A431 (Epidermoid carcinoma)IC50 = 1-2 µM
Quinazolinone-chalcone 28 A431 (Epidermoid carcinoma)IC50 = 1-2 µM
Quinazolinone-chalcone 33 A431 (Epidermoid carcinoma)IC50 = 1-2 µM
Quinazolinone-chalcone 39 A431 (Epidermoid carcinoma)IC50 = 1-2 µM
Quinazolinone-chalcone 40 A431 (Epidermoid carcinoma)IC50 = 1-2 µM
Quinazolinone-chalcone 41 A431 (Epidermoid carcinoma)IC50 = 1-2 µM
Quinazoline Schiff base 1 MCF-7 (Breast cancer)IC50 = 6.246 x 10⁻⁶ mol/L
Quinazoline Schiff base 2 MCF-7 (Breast cancer)IC50 = 5.910 x 10⁻⁶ mol/L
DMQA THP-1 (Leukemia)IC50 = 0.66 µg/ml

Cell Cycle Arrest Mechanisms and Associated Molecular Targets

Quinazolinone derivatives, a class of compounds to which Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate belongs, have been shown to exert their anticancer effects by inducing cell cycle arrest, a critical process that halts cell division. mdpi.comnih.gov This disruption of the cell cycle is a key mechanism for inhibiting the proliferation of tumor cells. mdpi.comnih.gov

A predominant mechanism observed for many quinazolinone analogues is the induction of cell cycle arrest at the G2/M phase. mdpi.comnih.gov This arrest prevents cells from entering mitosis, thereby blocking cell division. For instance, a novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov Similarly, other quinazolinone compounds have demonstrated the ability to cause G2/M phase arrest in various cancer cell lines, including Burkitt lymphoma and oral squamous cell carcinoma. mdpi.com

The molecular mechanisms underlying this G2/M arrest often involve the modulation of key regulatory proteins. Studies have shown that quinazolinone derivatives can upregulate cell cycle regulatory proteins such as Cyclin B1 and Cdk1 (Cyclin-dependent kinase 1). mdpi.com The CDK1/cyclin B complex is pivotal for the G2/M transition, and its activation can lead to mitotic arrest. nih.gov Furthermore, some derivatives have been observed to enhance the phosphorylation of histone H3 at Ser10, an event closely associated with chromosome condensation and entry into mitosis, which, when dysregulated, can lead to mitotic arrest and subsequent apoptosis. mdpi.com

Another significant molecular target for quinazolinone-based compounds is tubulin. nih.gov Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Several quinazolinone analogues act as microtubule-destabilizing agents by inhibiting tubulin polymerization. mdpi.comnih.gov They can bind to the colchicine site on tubulin, preventing the conformational transition required for microtubule assembly. nih.gov This disruption of the microtubule structure leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint and causing a prolonged arrest in the M phase of the cell cycle. mdpi.comnih.gov

In some cases, the anticancer activity of these compounds is linked to the inhibition of other specific molecular targets. For example, certain 2-thioquinazolin-4(3H)-one conjugates have been shown to target RAF kinase and induce G2/M phase arrest. mdpi.com

Compound Type Cell Cycle Phase Arrest Associated Molecular Targets
Quinazolinone DerivativesG2/M PhaseCyclin B1, Cdk1, pY15, Histone H3 (Ser10 phosphorylation)
2-methoxyestradiol-based analoguesG2/M PhaseTubulin, CDK1/cyclin B complex
2-thioquinazolin-4(3H)-one conjugatesG2/M PhaseRAF kinase
Quinazolinone-chalcone derivativeG2/M PhaseNot specified in detail

This table summarizes the observed cell cycle arrest phases and the molecular targets modulated by different classes of quinazolinone analogues based on available research.

Evaluation in In Vitro Cellular Models (Methodological Aspects, not efficacy reporting)

Cell Proliferation and Viability Assays (Methodological Principles)

The initial assessment of the biological activity of compounds like this compound analogues is typically performed using in vitro cell-based assays that measure cell proliferation and viability. These assays are fundamental in drug discovery for determining a compound's effect on cancer cells. sciltp.com

A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . nih.govresearchgate.net This colorimetric assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the dissolved crystals. This allows for the calculation of the concentration of a compound that inhibits cell growth by 50% (IC50). nih.gov

Another common method is the luminescent cell viability assay , such as the CellTiter-Glo® assay. nih.gov This assay quantifies the amount of ATP (adenosine triphosphate) present, which is an indicator of metabolically active cells. sciltp.com The assay reagent contains luciferase and its substrate, D-luciferin. In the presence of ATP from lysed cells, luciferase catalyzes the oxidation of D-luciferin, producing light. The intensity of the luminescent signal is directly proportional to the number of viable cells in culture. sciltp.com This method is known for its high sensitivity and streamlined procedure. sciltp.com

The clonogenic assay , or colony formation assay, provides a measure of the long-term effects of a compound on the survival and proliferative capacity of single cells. sciltp.com It assesses the ability of a single cell to undergo unlimited division and form a colony. After treatment with the test compound, cells are seeded at a low density and allowed to grow for an extended period. The resulting colonies are then fixed, stained, and counted. This assay is considered a definitive test for cytotoxicity. sciltp.com

Migration and Invasion Assays (Methodological Principles)

Cancer metastasis involves the migration and invasion of tumor cells from the primary site to distant organs. nih.gov In vitro assays are crucial for studying the potential of compounds to inhibit these processes.

The wound-healing or scratch assay is a straightforward and widely used method to study collective cell migration. nih.gov A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored, typically through time-lapse microscopy. This assay provides information on the directional movement of cell populations. nih.govfrontiersin.org

The Transwell migration assay , also known as the Boyden chamber assay, is used to quantify the chemotactic ability of cells. nih.gov The assay system consists of a chamber with a porous membrane that separates an upper and a lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that actively migrate through the pores to the lower side of the membrane is quantified after a specific incubation period. nih.gov

To study cell invasion, the Transwell assay can be modified by coating the porous membrane with a layer of extracellular matrix (ECM) components, such as Matrigel™. nih.govfrontiersin.org This Transwell invasion assay measures the ability of cells to not only migrate but also to degrade and invade through the ECM barrier, mimicking a key step in metastasis. nih.govoup.com

A more recent development is the 3D Matrigel drop invasion assay . In this method, cancer cells are mixed with Matrigel and plated as a drop. The ability of the cells to invade and migrate out of the Matrigel drop into the surrounding culture medium is monitored over several days, allowing for visualization of the invasion process in a three-dimensional environment. oup.com

Selectivity Profiling Against Related Biological Targets (Methodological Aspects)

To understand the specificity of a compound and its potential for off-target effects, it is essential to perform selectivity profiling against a panel of related biological targets, particularly protein kinases, which are common targets for quinazolinone derivatives. nih.govoup.com

Biochemical activity and binding assays are the traditional methods for determining inhibitor selectivity. oup.com These assays measure the effect of a compound on the enzymatic activity of a large panel of kinases. nih.govreactionbiology.com Radiometric assays, for example, measure the transfer of a radiolabeled phosphate from ATP to a substrate. The potency of an inhibitor is typically expressed as an IC50 value, which is dependent on the intrinsic affinity of the inhibitor (Ki) and the concentration of ATP used in the assay. nih.gov To allow for direct comparison across different kinases, these assays are often performed with the ATP concentration set near the Michaelis constant (Km) for each specific kinase. nih.gov

Competitive binding assays offer an alternative to activity-based assays and measure the dissociation constant (Kd) of the inhibitor-kinase complex. nih.gov These assays can be performed in a high-throughput format against hundreds of protein kinases. nih.gov

Thermal shift assays , such as Differential Scanning Fluorimetry (DSF), provide a biophysical method to assess inhibitor binding. nih.govnih.gov This technique monitors the thermal stability of a protein upon ligand binding. The binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (Tm). DSF is a rapid and robust method that does not require an active enzyme or a known substrate, making it suitable for profiling inhibitors against a wide range of kinases. nih.gov

Computational approaches can also be employed for large-scale kinome-wide inhibitor selectivity profiling. oup.com These methods use the structural information of kinase ATP binding sites to predict potential cross-activities. By comparing the physicochemical properties of the binding pockets across the kinome, it is possible to identify kinases with high similarity that may be susceptible to off-target inhibition. oup.com

The integration of multiple techniques, including biochemical, biophysical, and computational methods, is advisable to confirm the observed selectivity profiles. nih.gov

In Vivo Preclinical Animal Model Studies (Focus on mechanistic insights and proof-of-concept for target engagement, not efficacy, safety, or dosage.)

In vivo studies using preclinical animal models, such as xenografts, are essential for validating the mechanistic insights gained from in vitro experiments and for demonstrating proof-of-concept for target engagement in a complex biological system.

For quinazolinone-based compounds that target tubulin, in vivo studies can provide evidence of microtubule destabilization within the tumor. nih.gov Preliminary studies on certain quinazolinone sulfamates in multiple myeloma xenograft models have confirmed the promise of this chemical template, suggesting target engagement in a living organism. acs.org Mechanistic investigations in vivo may involve analyzing tumor tissue from treated animals to assess biomarkers of the drug's action. For example, if a compound is designed to induce cell cycle arrest, tumor samples can be analyzed for changes in the levels of cell cycle regulatory proteins like Cyclin B1 or for an increase in the mitotic index, providing direct evidence of the compound's mechanism of action in the tumor. mdpi.com

Similarly, if a compound is shown to induce apoptosis in vitro, in vivo studies can confirm this mechanism through techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining of tumor sections to detect apoptotic cells. Furthermore, the expression levels of pro-apoptotic and anti-apoptotic proteins, such as caspases, Bax, and Bcl-2, can be measured in tumor lysates to confirm the engagement of the apoptotic pathway. mdpi.com

For compounds that induce reactive oxygen species (ROS) accumulation in vitro, in vivo models can be used to verify this mechanism. nih.gov Tumor tissues can be analyzed for markers of oxidative stress to confirm that the compound is functioning as expected within the tumor microenvironment. A study on the quinazoline derivative 04NB-03 demonstrated its ability to significantly reduce xenograft tumor growth, and the in vitro mechanistic link to ROS accumulation provides a strong rationale for its in vivo action. nih.gov These studies are critical for establishing that the compound reaches its intended target and exerts its proposed biological effect in a whole-animal context.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 2 4 Oxoquinazolin 1 4h Yl Acetate Derivatives

Systematic Modification of the Acetate (B1210297) Moiety and Its Impact on Biological Interactions

The acetate group at the N-1 position of the quinazolinone ring is a key site for chemical modification to modulate the compound's physicochemical properties and biological interactions. The ester functionality can be hydrolyzed to a carboxylic acid, converted to various amides, or replaced with more complex side chains, each alteration impacting target engagement.

Research into quinazolinone analogues has shown that converting the ester of an N-linked acetate moiety into a primary amide can lead to a higher number of predicted hydrophobic interactions with target receptors. mdpi.com This suggests that the amide group may offer more favorable binding characteristics compared to the original ester. Further modifications to secondary amides, such as those incorporating a morpholine (B109124) ring, have also been explored. mdpi.com

In one line of investigation, the acetate side chain was converted into hydrazides, which were then reacted with various aldehydes to form hydrazone derivatives. This modification significantly alters the electronic and steric profile of the side chain, leading to varied biological activities. rsc.org Similarly, converting the acetate group to an acetamide (B32628), which is then further functionalized, is a common strategy. For example, sulphonyl acetamide analogues have been generated on the quinazoline (B50416) ring, demonstrating how the N-1 side chain can serve as a platform for introducing diverse chemical functionalities. researchgate.net

Table 1: Impact of N-1 Acetate Moiety Modification on Biological Interactions

Original Moiety Modified Moiety Observed/Predicted Impact Reference
Methyl Acetate (Ester)Primary AmideIncreased number of hydrophobic interactions with target receptor. mdpi.com
Methyl Acetate (Ester)Secondary Amide (e.g., Morpholine)Generally lower activity compared to primary amides in some assays. mdpi.com
Acetate Side ChainHydrazone DerivativeCreation of analogues with diverse antitumour activities. rsc.org
Acetate Side ChainSulphonyl AcetamideGeneration of analogues with potential cytotoxic activity. researchgate.net

Exploration of Substituents on the Quinazoline Ring System and Their Influence on Target Affinity

The quinazoline ring system offers multiple positions for substitution, and modifications at these sites have a profound effect on target affinity and selectivity. SAR studies have revealed that positions C-2, N-3, C-6, C-7, and C-8 are particularly important for modulating activity. nih.govnih.gov

Position 2: The C-2 position is frequently substituted with aryl, alkyl, or thiol groups. nih.gov The presence of a methyl group is common, but replacing it with larger substituted aryl rings can significantly enhance potency, particularly in anticancer applications targeting protein kinases. nih.govmdpi.com

Position 3: Substitution at the N-3 position, often with substituted aromatic rings, is considered essential for certain antimicrobial and anticancer activities. nih.gov For instance, introducing a 2-aminophenyl group at this position has been shown to increase anticonvulsant activity. nih.gov

Positions 6 and 7: The benzene (B151609) portion of the quinazoline ring is a critical area for modification. The introduction of small, electron-donating groups at positions 6 and 7, such as methoxy (B1213986) groups, is a hallmark of many potent epidermal growth factor receptor (EGFR) inhibitors. mdpi.comnih.gov These groups often form crucial hydrogen bonds within the ATP-binding site of the kinase. mdpi.com Conversely, the presence of a halogen atom, such as chlorine at position 6 or 7, can favor antimicrobial or anticonvulsant activity. nih.govnih.gov

Position 8: The introduction of a halogen atom at the C-8 position has also been shown to improve antimicrobial activity. nih.gov

Systematic exploration of these positions has been a cornerstone of developing potent quinazolinone-based inhibitors for various targets. For example, in the development of antibacterial agents, a library of 77 variants was evaluated by making systematic changes to all three rings of the quinazolinone scaffold. acs.org

Table 2: Influence of Quinazoline Ring Substituents on Target Affinity

Position Substituent Biological Target/Activity Effect on Affinity/Activity Reference
2Substituted Aryl GroupProtein Kinases (Anticancer)Often increases potency. nih.govmdpi.com
3Substituted Aromatic RingAntimicrobialEssential for activity. nih.gov
4Decylamine GroupAntibacterialBeneficial to activity. nih.gov
6Iodo GroupAntibacterialDetrimental to activity. nih.gov
6, 7Methoxy GroupsEGFR Kinase (Anticancer)Increases inhibitory activity. mdpi.comnih.gov
6, 8Halogen AtomAntimicrobialCan improve activity. nih.gov
7Chlorine AtomAnticonvulsantFavors activity. nih.gov

Conformationally Restricted Analogues and Their Contribution to SAR Understanding

Restricting the conformational flexibility of a molecule by incorporating it into a more rigid structure is a powerful strategy in drug design. This approach can lock the molecule into its bioactive conformation, reduce the entropic penalty upon binding, and improve selectivity and potency. In the context of quinazolinone derivatives, this has been achieved by creating fused or bridged cyclic systems.

One approach involves fusing another heterocyclic ring to the quinazolinone core. The synthesis of fused pyridazino- or pyrrolo-quinazolinones has resulted in tricyclic derivatives with distinct biological profiles. nih.gov Similarly, pyrazolo[4,3-h]quinazoline derivatives have been developed as potent and selective inhibitors of MPS1 kinase, where the fused pyrazole (B372694) ring creates a rigid scaffold that fits optimally into the target's binding site. nih.gov

Another strategy is to introduce cyclization at the C-5 and C-6 positions of the quinazoline core. This has been used to create 2,3-dihydro- nih.govnih.gov-dioxino-[2,3-f]-quinazoline derivatives, which are smaller and more compact molecules. mdpi.com Such rigid analogues are valuable tools for probing the topology of binding sites, as they can help determine the spatial arrangement of functional groups required for optimal interaction. By comparing the activity of flexible versus rigid analogues, researchers can infer the preferred binding pose of the ligand, which is critical information for further rational drug design. nih.gov

Stereochemical Implications in Quinazoline Biological Activity and SAR

The introduction of a chiral center into a drug molecule can have significant biological consequences, as enantiomers often exhibit different pharmacological activities and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

While the parent structure of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is achiral, the introduction of chiral substituents to the quinazolinone scaffold is an important area of SAR. For example, studies on related quinazoline derivatives have demonstrated the importance of stereochemistry. It has been reported that (S)-4-aminoquinazoline alcohols exhibit potent antimutagenic activity, highlighting that a specific stereoisomer is responsible for the desired biological effect. researchgate.net

The synthesis of chiral heterocycles is a key area of organic chemistry, as it allows for the preparation of enantiomerically pure compounds. researchgate.net When a chiral center is introduced into a quinazolinone derivative, the resulting enantiomers or diastereomers must be separated and evaluated independently to fully understand the SAR. This allows researchers to identify the eutomer (the more active isomer), leading to the development of more selective drugs. Although specific stereochemical studies on derivatives of this compound are not extensively detailed in the literature, the principle remains a fundamental consideration in the design of any new analogue possessing a stereocenter.

Development of Focused Libraries for SAR Elucidation

To efficiently explore the SAR of a chemical scaffold, medicinal chemists often employ combinatorial chemistry and parallel synthesis techniques to generate focused libraries of compounds. researchgate.net A focused library is a collection of structurally related analogues designed to systematically probe the effects of substituents at specific positions on the core molecule. acs.org This approach allows for the rapid identification of key structural features required for biological activity.

The quinazolinone scaffold is well-suited to this approach. Researchers have synthesized libraries of piperazine-linked quinazoline derivatives to explore their antimycobacterial activity. researchgate.net Solid-phase synthesis has been utilized to create libraries of 2-amino-4(1H)-quinazolinone derivatives, a method that is highly amenable to automation and the rapid production of numerous analogues. researchgate.net

The process often begins with an initial "hit" compound, which is then used as a template. A focused library is then synthesized around this hit to optimize its properties. For example, a lead antibacterial quinazolinone was identified through the synthesis and screening of a focused library of analogues, which ultimately led to a compound with in vivo efficacy. acs.org Computational docking of virtual libraries is also used to prioritize which analogues to synthesize, saving time and resources. mdpi.com The generation and screening of these libraries are fundamental to building a comprehensive SAR model, guiding the optimization of hit compounds into clinical candidates. researchgate.net

Ligand Efficiency and Lipophilic Efficiency in SAR Optimization

In modern drug discovery, SAR optimization is increasingly guided by metrics that assess the "quality" of a compound beyond just its raw potency. Two such metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE). These parameters help medicinal chemists design compounds with a better balance of properties, which can translate to improved downstream outcomes. nih.govcapes.gov.br

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It provides an assessment of how efficiently a molecule binds to its target relative to its size. A higher LE value is generally desirable, as it indicates that the molecule is making potent interactions without being excessively large, which can negatively impact properties like solubility and membrane permeability.

Lipophilic Efficiency (LiPE) relates the potency of a compound (pIC50 or pKi) to its lipophilicity (logP or logD). It is calculated as pIC50 - logP. High lipophilicity can often increase potency but may also lead to poor solubility, high metabolic turnover, and off-target toxicity. mdpi.com LiPE provides a measure of how effectively a compound utilizes its lipophilicity to achieve binding affinity. nih.gov A high LiPE is a key goal in lead optimization, as it signifies that potency is being achieved without a concomitant increase in undesirable lipophilicity. nih.gov

While specific LE and LiPE values for this compound derivatives are not always reported, the underlying principles guide their design. For example, strategic choices of substituents at the C-2 and N-3 positions of the quinazolinone ring are made to create distinct electronic circumstances and impact lipophilicity, thereby influencing the activity of the target molecules. nih.govmdpi.com Computational QSAR and in silico ADMET studies, which are often performed on new series of quinazolinone derivatives, incorporate descriptors related to size and lipophilicity, indirectly accounting for these efficiency metrics. rsc.orgacs.org The application of LE and LiPE helps steer optimization efforts towards candidates with a higher probability of success in clinical development. nih.gov

Advanced Characterization Techniques in Quinazoline Research Beyond Basic Identification

X-ray Crystallography of Quinazoline-Target Protein Co-complexes

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a molecule and, crucially, for visualizing its binding mode within a biological target. The technique of co-crystallization, where a protein is crystallized in the presence of a ligand, provides an atomic-resolution snapshot of the protein-ligand complex. edinst.com This is particularly valuable in drug discovery for understanding structure-activity relationships (SAR).

For quinazoline (B50416) derivatives, which are often designed as enzyme inhibitors, this technique is paramount. For instance, studies on quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have utilized X-ray crystallography to reveal precise binding interactions. nih.gov These crystal structures show how the quinazoline core fits into the ATP-binding site of the kinase. nih.gov Key interactions, such as hydrogen bonds between the N1 and N3 atoms of the quinazoline ring and specific amino acid residues (like Met793 and Thr854) in the protein's hinge region, are often identified. nih.gov

The process for analyzing a compound like Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate would involve:

High-Throughput Crystallization Screening: Purified target protein is mixed with the compound and set up in trials with thousands of different chemical solutions to induce crystal formation. aps.org

X-ray Diffraction: The resulting co-crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron facility. The crystal diffracts the X-rays into a unique pattern of spots. aps.org

Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map. A 3D model of the protein-ligand complex is then built into this map, refined, and analyzed to detail all intermolecular interactions. aps.org

This information is critical for optimizing the ligand's structure to enhance binding affinity and selectivity.

Advanced NMR Spectroscopy for Ligand-Target Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy in solution is a powerful tool for studying protein-ligand interactions under near-physiological conditions. nih.gov Unlike crystallography, it does not require crystallization and can provide information on the dynamics of the interaction. For a compound like this compound, several advanced NMR techniques are employed to map its binding interface and confirm target engagement.

Ligand-Observed NMR: These methods are highly efficient for screening and studying interactions, especially for weakly binding fragments.

Saturation Transfer Difference (STD) NMR: This experiment identifies which parts of a ligand are in close proximity to the protein. Protons on the protein are selectively saturated, and this saturation is transferred via the Nuclear Overhauser Effect (NOE) to the bound ligand. By comparing the spectrum with and without protein saturation, a "difference" spectrum reveals the signals of the binding epitope of the ligand.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique uses the transfer of magnetization from bulk water to the protein and then to the ligand to detect binding. It is highly sensitive for detecting ligand binding.

Transferred Nuclear Overhauser Effect (trNOE): This method provides information about the conformation of the ligand when it is bound to the protein.

Protein-Observed NMR: When an isotopically labeled (¹⁵N, ¹³C) protein is available, these experiments offer detailed information about the binding site on the protein itself.

Chemical Shift Perturbation (CSP) Mapping: Also known as ¹H-¹⁵N HSQC titration, this is a widely used method. A 2D spectrum of the labeled protein is recorded, and then the ligand is titrated in. Changes in the chemical shifts of specific amino acid residues upon ligand binding pinpoint the location of the binding site on the protein's surface. nih.gov

These NMR methods are invaluable for validating hits from screening campaigns, guiding lead optimization, and confirming that a compound like this compound interacts with its intended target in the desired manner. nih.gov

Mass Spectrometry for Metabolite Identification (Theoretical Aspects and Methodologies)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone of metabolite identification studies. q-chem.com While specific metabolic fate data for this compound is not discussed here, the methodologies for such an investigation are well-established. The goal is to detect and structurally elucidate metabolites formed by enzymatic processes in the body.

The general workflow involves several key steps: scispace.com

Sample Preparation and Extraction: The compound is incubated with a biological matrix (e.g., liver microsomes, hepatocytes). Metabolites are then extracted from the matrix.

LC Separation: The extract is injected into an HPLC or UPLC system. The liquid chromatography column separates the parent compound from its various metabolites based on properties like polarity. q-chem.com

Ionization and Mass Analysis: As components elute from the column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. A high-resolution instrument (like a Q-TOF or Orbitrap) measures the accurate mass-to-charge (m/z) ratio of the parent compound and any potential metabolites. scispace.com

Tandem MS (MS/MS) for Structural Elucidation: To identify the structure of a potential metabolite, it is subjected to fragmentation within the mass spectrometer. A precursor ion corresponding to the metabolite is selected and fragmented (e.g., via collision-induced dissociation - CID) to produce a spectrum of product ions. This fragmentation pattern provides a structural fingerprint, allowing for the localization of metabolic modifications (e.g., hydroxylation, demethylation). nih.gov

Modern software can predict likely metabolic transformations (Phase I and Phase II reactions) and compare the expected masses with the experimental data, flagging potential metabolites for MS/MS analysis. nih.gov This systematic approach allows for the comprehensive profiling of metabolic pathways for a new chemical entity.

Advanced Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. While FTIR is routinely used for basic functional group identification, advanced vibrational techniques provide deeper insights into molecular structure, conformation, and non-covalent interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra of quinazoline derivatives show characteristic absorption bands for the aromatic ring and carbonyl groups. nih.gov For this compound, key stretches would include the C=O of the quinazolinone ring, the C=O of the ester, and various C-N and C-C ring vibrations. Changes in these bands upon interaction with a target or in different solvent environments can hint at conformational changes or specific interactions like hydrogen bonding.

Surface-Enhanced Raman Scattering (SERS): This is a highly sensitive technique that can enhance the Raman signal by many orders of magnitude for molecules adsorbed onto a nanostructured metal surface (typically gold or silver). horiba.com SERS can provide detailed structural information at very low concentrations, making it suitable for studying interfacial phenomena, such as a drug molecule's interaction with a model membrane. scispace.comhoriba.com Because the enhancement is distance-dependent, SERS can also reveal the orientation of the molecule on the surface.

Vibrational Circular Dichroism (VCD): VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org For a chiral compound, VCD provides detailed information about its absolute configuration and its conformation in solution. youtube.com If this compound were to be studied in a chiral environment (e.g., bound to a protein), VCD could potentially detect the induction of chirality and provide information on the bound conformation. nih.gov The technique is powerful because it does not require crystallization and delivers a rich, conformationally sensitive spectrum. rsc.org

Future Research Directions and Conceptual Applications in Quinazoline Chemistry

Integration of Artificial Intelligence and Machine Learning in Quinazoline (B50416) Drug Discovery Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and their application to quinazoline chemistry holds immense promise. nih.govajol.info These computational tools can significantly accelerate the identification and optimization of novel quinazoline-based drug candidates.

Key Applications of AI/ML in Quinazoline Research:

Application AreaDescriptionPotential Impact
Target Identification AI algorithms can analyze genomic and proteomic data to identify novel disease-associated targets for which quinazoline-based inhibitors can be designed. researchgate.netMore efficient and targeted approach to drug discovery. researchgate.net
Virtual Screening Machine learning models can screen large virtual libraries of quinazoline derivatives to identify potential hits with high binding affinity to a specific target. nih.govAccelerated identification of lead compounds.
ADMET Prediction AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinazoline candidates, helping to de-risk drug development at an early stage. nih.govresearchgate.netReduced late-stage attrition of drug candidates.
De Novo Drug Design Generative AI models can design entirely new quinazoline structures with optimized properties for a given biological target. researchgate.netExploration of novel chemical space and discovery of innovative drug candidates.
Synthetic Route Planning AI can assist in devising efficient and sustainable synthetic pathways for complex quinazoline derivatives.Streamlined chemical synthesis and reduced development time.

Design of Multi-Target Directed Ligands Based on the Quinazoline Scaffold

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.combenthamscience.com The design of multi-target directed ligands (MTDLs), single molecules capable of modulating multiple biological targets simultaneously, has emerged as a promising therapeutic strategy. mdpi.combenthamscience.comnih.gov The quinazoline scaffold is exceptionally well-suited for the development of MTDLs due to its privileged structural features that allow for diverse chemical modifications. mdpi.comresearchgate.net

In the context of Alzheimer's disease (AD), for instance, quinazoline derivatives have been designed to dually inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes involved in the pathogenesis of the disease. nih.gov This multi-target approach can offer a more comprehensive therapeutic effect compared to single-target agents. mdpi.com Similarly, in oncology, quinazoline-based compounds have been developed as multi-target inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, which are crucial for tumor growth and angiogenesis. nih.gov The ability of these compounds to hit multiple targets can help to overcome drug resistance, a major challenge in cancer therapy. nih.govresearchgate.net

Future research will focus on the rational design of novel quinazoline-based MTDLs with tailored polypharmacology. This will involve the use of computational modeling and a deep understanding of the structure-activity relationships (SAR) for each target. The goal is to create synergistic effects by hitting multiple nodes in a disease network, leading to enhanced efficacy and potentially reduced side effects. researchgate.net

Quinazoline Conjugates for Targeted Delivery Systems (Conceptual Framework)

The development of targeted drug delivery systems is a critical area of research aimed at maximizing the therapeutic efficacy of a drug while minimizing its off-target side effects. Quinazoline conjugates, where a quinazoline derivative is linked to a targeting moiety, represent a promising conceptual framework for achieving this goal.

One such approach is the design of antibody-drug conjugates (ADCs), where a potent quinazoline-based cytotoxic agent is attached to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This strategy allows for the selective delivery of the cytotoxic payload directly to cancer cells, thereby increasing its therapeutic index.

Another conceptual approach involves the conjugation of quinazolines to ligands that bind to overexpressed receptors on the surface of diseased cells. For example, quinazoline-folate conjugates could be used to target cancer cells that overexpress the folate receptor. Similarly, quinazoline-Schiff base conjugates have been explored in silico as potential multi-target inhibitors for viral diseases, demonstrating the versatility of this conjugation strategy. nih.gov

The design of these conjugates requires careful consideration of the linker chemistry, as the linker must be stable in circulation but cleavable at the target site to release the active quinazoline drug. Future research in this area will focus on developing novel linker technologies and identifying new targeting ligands to expand the applicability of quinazoline conjugates to a wider range of diseases.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights from Quinazoline Research

The extensive research into the biological activities of quinazoline derivatives has provided a wealth of mechanistic insights that can be leveraged to explore their therapeutic potential in novel areas. nih.govnih.govmdpi.comresearchgate.net While quinazolines are well-established as anticancer and antimicrobial agents, their diverse pharmacological profile suggests that they may be effective against a much broader spectrum of diseases. frontiersin.orgmdpi.comnih.gov

For example, the discovery of quinazolin-4-one derivatives as selective antagonists of NR2C/D subunit-containing N-methyl-D-aspartate (NMDA) receptors opens up new avenues for the treatment of neurological and psychiatric disorders where these receptors play a key role. nih.gov Similarly, the identification of quinazoline derivatives as sirtuin modulators suggests their potential in age-related diseases and metabolic disorders. mdpi.com

Furthermore, a deeper understanding of the structure-activity relationships of existing quinazoline drugs can inform the design of new compounds with novel mechanisms of action. By systematically modifying the quinazoline scaffold and evaluating the biological activity of the resulting derivatives, it is possible to identify new protein targets and signaling pathways that are modulated by this versatile heterocycle. This exploration of "target space" could lead to the discovery of first-in-class medicines for a variety of unmet medical needs.

Emerging Therapeutic Areas for Quinazoline Derivatives:

Therapeutic AreaPotential Mechanism of Action
Neurodegenerative Diseases Inhibition of cholinesterases, β-amyloid aggregation, and tau protein hyperphosphorylation. nih.gov
Inflammatory Diseases Modulation of inflammatory pathways and enzyme activities. frontiersin.org
Viral Infections Inhibition of viral replication and essential viral enzymes. nih.gov
Diabetes Modulation of targets involved in glucose metabolism. frontiersin.org
Cardiovascular Diseases Antihypertensive and other cardiovascular effects. mdpi.com

Synthetic Innovations for Sustainable and Scalable Quinazoline Production

The increasing demand for quinazoline-based pharmaceuticals necessitates the development of synthetic methods that are not only efficient and high-yielding but also environmentally sustainable and scalable for industrial production. nih.gov Traditional methods for quinazoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant amounts of chemical waste.

Future research in this area will focus on the development of "green" synthetic methodologies that minimize the environmental impact of quinazoline production. nih.govresearchgate.net This includes the use of eco-friendly solvents, such as water or bio-derived solvents like eucalyptol, and the development of catalyst systems that are recyclable and operate under mild conditions. nih.gov One-pot, multi-component reactions are particularly attractive as they can significantly reduce the number of synthetic steps, improve atom economy, and minimize waste generation. frontiersin.orgresearchgate.net

Mechanochemistry, which utilizes mechanical force to drive chemical reactions, is another promising avenue for the sustainable synthesis of quinazolines. acs.org This solvent-free approach can lead to higher yields, shorter reaction times, and reduced energy consumption compared to conventional solution-phase synthesis.

The development of scalable flow chemistry processes for quinazoline synthesis is also a key area of future research. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and the potential for continuous manufacturing. These synthetic innovations will be crucial for ensuring the widespread availability of quinazoline-based medicines in a cost-effective and environmentally responsible manner.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves refluxing precursors in polar solvents like ethanol or methanol. For example:

  • Condensation Reactions : Reacting 4-oxoquinazoline derivatives with methyl chloroacetate in ethanol under reflux (6–8 hours) yields the target compound. Adjusting stoichiometry (1:1.2 molar ratio of quinazoline to chloroacetate) improves yield .
  • Purification : Recrystallization from ethanol or propan-1-ol enhances purity. reports a 74% yield after recrystallization in propan-1-ol .
  • Solvent Optimization : Ethanol is preferred for its balance of polarity and boiling point, but dimethylformamide (DMF) may accelerate reactions at higher temperatures (80–100°C) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (1650–1750 cm⁻¹) and NH/OH bonds (3000–3500 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 3.6–4.1 ppm (acetate methyl group) and δ 8.3–8.4 ppm (quinazoline aromatic protons) confirm substitution patterns .
    • ¹³C NMR : Carbonyl carbons appear at δ 165–175 ppm .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 261) and fragmentation patterns .

Q. How can preliminary biological activity screening be conducted?

Methodological Answer:

  • In Vitro Assays : Use cancer cell lines (e.g., MDA-MB-231) for cytotoxicity testing via MTT assays. Dose ranges (10–100 µM) and incubation times (48–72 hours) are standard .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle-only (DMSO) treatments to validate results .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX (for refinement) and ORTEP (for visualization) to resolve ambiguities. For example, confirmed pyridazine derivative geometry via SC-XRD, resolving conflicting NMR assignments .
  • Data Collection : High-resolution (<1.0 Å) datasets minimize errors. SHELXL refinement parameters (R1 < 0.05) ensure reliability .

Q. What strategies address low yields in hydrazine-mediated functionalization?

Methodological Answer:

  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) to track intermediate formation. Adjust hydrazine stoichiometry (1:1.5 molar ratio) if unreacted starting material persists .
  • Alternative Solvents : Replace ethanol with methanol or acetonitrile to improve solubility of hydrazine intermediates .
  • Post-Reaction Workup : Acid quenching (e.g., dilute HCl) precipitates products efficiently .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Substituent Variation : Modify the quinazoline 2-position (e.g., phenyl, chloro, methyl groups) and monitor bioactivity. showed SS-02 (4-chloro derivative) exhibited significant cytotoxicity at 10 µM .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to targets like TNF-α converting enzyme (TACE). Align with crystallographic data for validation .

Q. How do stability studies inform storage and handling protocols?

Methodological Answer:

  • Degradation Analysis : Use HPLC to monitor decomposition under stress conditions (heat, light, humidity). identified ester hydrolysis as a primary degradation pathway .
  • Storage Recommendations : Store at –20°C in amber vials with desiccants to prolong shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.